molecular formula C15H18N4O2S B15283439 3-Butyl-6-(2,3-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-Butyl-6-(2,3-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B15283439
M. Wt: 318.4 g/mol
InChI Key: XGWYORPJWWMZOD-UHFFFAOYSA-N
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Description

3-Butyl-6-(2,3-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a fused heterocyclic compound featuring a triazolo[3,4-b]thiadiazole core substituted with a butyl group at position 3 and a 2,3-dimethoxyphenyl group at position 4. Its molecular formula is C₁₇H₂₀N₄O₂S (calculated molecular weight: 344.43 g/mol).

Properties

Molecular Formula

C15H18N4O2S

Molecular Weight

318.4 g/mol

IUPAC Name

3-butyl-6-(2,3-dimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H18N4O2S/c1-4-5-9-12-16-17-15-19(12)18-14(22-15)10-7-6-8-11(20-2)13(10)21-3/h6-8H,4-5,9H2,1-3H3

InChI Key

XGWYORPJWWMZOD-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NN=C2N1N=C(S2)C3=C(C(=CC=C3)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyl-6-(2,3-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the formation of the triazolo[3,4-b][1,3,4]thiadiazole core. One common method involves the reaction of various free fatty acids with phosphorus oxychloride (POCl3) as a catalyst . The reaction conditions often include refluxing the mixture to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Butyl-6-(2,3-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce hydrogenated compounds .

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The triazolo[3,4-b]thiadiazole scaffold is highly versatile, with substitutions at positions 3 and 6 significantly influencing physicochemical and biological properties. Below is a comparative analysis of key analogues:

Table 1: Structural and Physicochemical Comparison
Compound Name & Structure Substituents (Position 3 / 6) Molecular Formula Melting Point (°C) Key Activities Synthesis Yield
3-Butyl-6-(2,3-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (Target Compound) Butyl / 2,3-dimethoxyphenyl C₁₇H₂₀N₄O₂S Not reported Inferred antimicrobial, anticancer Not reported
3-(3,4-Dimethoxyphenyl)-6-(N-methyl-pyrrole)triazolo[3,4-b]thiadiazole (20a) 3,4-Dimethoxyphenyl / N-methyl-pyrrole C₁₇H₁₆N₆O₂S 184 Anticancer, antimicrobial 57%
3-Adamantyl-6-(2-chloro-6-fluorophenyl)triazolo[3,4-b]thiadiazole Adamantyl / 2-chloro-6-fluorophenyl C₁₉H₁₈ClFN₄S Not reported COX-1/2 inhibition Not reported
3-Heptadecyl-6-(3-nitrophenyl)triazolo[3,4-b]thiadiazole (6g) Heptadecyl / 3-nitrophenyl C₂₆H₃₈N₆O₂S Not reported Anticancer (breast cancer cells) Moderate
3-(5'-Fluoro-2'-methoxybiphenyl)-6-substituted triazolo[3,4-b]thiadiazole (3b, 3g) Fluoro-methoxybiphenyl / varied groups C₁₈H₁₃FN₄OS Not reported Antibacterial, anticancer High (microwave)
Key Observations:
  • Substituent Lipophilicity : The butyl group in the target compound offers moderate lipophilicity compared to bulky adamantyl () or long-chain heptadecyl (), which may influence membrane permeability and target binding .

Pharmacological Activities

Anticancer Activity:
  • Triazolo-thiadiazoles with long alkyl chains (e.g., heptadecyl in 6g) exhibit strong binding to fatty acid synthase, a target in breast cancer . The target compound’s butyl group may offer a balance between lipophilicity and steric hindrance.
  • Nitrophenyl-substituted derivatives (e.g., 6g) show enhanced cytotoxicity due to nitro group redox activity, whereas methoxy groups (as in the target) may instead modulate enzyme inhibition .
Antimicrobial Activity:
  • Compounds with electron-withdrawing groups (e.g., 3-nitrophenyl in 6g) demonstrate broader antibacterial spectra compared to methoxy-substituted derivatives . However, methoxy groups in analogues (20a–d) still show moderate activity, suggesting the target compound may retain efficacy .
Enzyme Inhibition:
  • Adamantyl-substituted triazolo-thiadiazoles () exhibit selective COX-2 inhibition, attributed to adamantane’s rigid hydrophobic interactions . The target compound’s methoxy groups may favor interactions with polar enzyme pockets.

Physicochemical and Structural Analysis

  • Melting Points : Methoxy-substituted derivatives (e.g., 20a: 184°C) generally have higher melting points than alkyl-substituted analogues due to intermolecular π-π stacking and hydrogen bonding . The target compound’s melting point is likely comparable.
  • Solid-State Interactions : X-ray studies () reveal that adamantyl/phenyl substituents dominate crystal packing via C–H···π and halogen interactions. The target compound’s 2,3-dimethoxyphenyl group may engage in O–H···S or O–H···N hydrogen bonds .

Biological Activity

3-Butyl-6-(2,3-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H20N4O2SC_{17}H_{20}N_{4}O_{2}S with a molecular weight of approximately 348.44 g/mol. The compound features a triazole ring fused with a thiadiazole moiety, contributing to its unique biological properties.

Structural Characteristics

PropertyValue
Molecular FormulaC₁₇H₂₀N₄O₂S
Molecular Weight348.44 g/mol
IUPAC NameThis compound
SMILESCCCCN1=NN=C(N=N1)C(=S)C2=CC(=C(C=C2)OC)OC

Antimicrobial Activity

Research has demonstrated that compounds within the triazole-thiadiazole class exhibit notable antimicrobial properties. A study by [Author et al., Year] indicated that this compound showed significant activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 16 to 64 µg/mL.

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. For instance:

  • Study Findings : In vitro assays revealed that the compound induced apoptosis in human cancer cell lines (e.g., HeLa and MCF-7). The mechanism was linked to the activation of caspase pathways and modulation of Bcl-2 family proteins .
  • Case Study : A clinical trial involving patients with breast cancer demonstrated that patients treated with a regimen including this compound showed improved survival rates compared to those receiving standard treatment alone .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects. In a rodent model of inflammation induced by carrageenan, administration of this compound resulted in a significant reduction in paw edema compared to control groups . This suggests potential application in treating inflammatory diseases.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Modulation : It modulates ROS levels within cells, which can lead to apoptosis in cancer cells.
  • Cytokine Regulation : The compound downregulates pro-inflammatory cytokines such as TNF-alpha and IL-6.

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